7-Methoxyisoquinoline-5,8-dione
Overview
Description
7-Methoxyisoquinoline-5,8-dione is a heterocyclic organic compound with the molecular formula C10H7NO3 It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position and two ketone groups at the 5th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 7-methoxyisoquinoline as a starting material, which undergoes oxidation to introduce the ketone functionalities at the 5th and 8th positions. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
7-Methoxyisoquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For example, its derivatives have been shown to inhibit certain kinases and proteases, which play crucial roles in cell signaling and disease progression .
Comparison with Similar Compounds
7-Methoxyisoquinoline: Lacks the ketone groups at the 5th and 8th positions.
5,8-Quinolinedione: Similar structure but without the methoxy group at the 7th position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 7-Methoxyisoquinoline-5,8-dione is unique due to the presence of both methoxy and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxyisoquinoline-5,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-9-4-8(12)6-2-3-11-5-7(6)10(9)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHWFXJNIKMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946850 | |
Record name | 7-Methoxyisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24011-04-9 | |
Record name | 7-Methoxy-5,8-dihydroisoquinoline-5,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024011049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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